butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate is an organic compound characterized by a cyclohexene ring with three hydroxyl groups and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and butyl alcohol.
Hydroxylation: The cyclohexene undergoes hydroxylation to introduce the three hydroxyl groups at the 3, 4, and 5 positions. This can be achieved using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Esterification: The hydroxylated cyclohexene is then esterified with butyl alcohol in the presence of a catalyst such as sulfuric acid (H2SO4) to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: SOCl2 in dichloromethane, PBr3 in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexane-1-carboxylate: Similar structure but with a saturated cyclohexane ring.
Methyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Uniqueness
Butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate is unique due to its specific combination of a cyclohexene ring with three hydroxyl groups and a butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
butyl (3R,4R,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5,8-10,12-14H,2-4,6H2,1H3/t8-,9-,10+/m1/s1 |
InChI Key |
ICPXYBVKOQHAOL-BBBLOLIVSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=C[C@H]([C@@H]([C@@H](C1)O)O)O |
Canonical SMILES |
CCCCOC(=O)C1=CC(C(C(C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.